molecular formula C4H7ClO2 B1265877 2-Chloromethyl-1,3-dioxolane CAS No. 2568-30-1

2-Chloromethyl-1,3-dioxolane

Cat. No.: B1265877
CAS No.: 2568-30-1
M. Wt: 122.55 g/mol
InChI Key: IKZOMJGRWIOEDP-UHFFFAOYSA-N
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Description

2-Chloromethyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a chloromethyl substituent

Scientific Research Applications

2-Chloromethyl-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“2-(Chloromethyl)-1,3-dioxolane” is a lachrymator, which means it can cause tears or stinging of the eyes. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-1,3-dioxolane typically involves the reaction of formaldehyde with ethylene glycol in the presence of hydrochloric acid. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The use of catalysts such as zinc chloride can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dioxolane carboxylic acids.

    Reduction: Formation of 2-methyl-1,3-dioxolane.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to introduce functional groups into the dioxolane ring.

Comparison with Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.

    2-(Hydroxymethyl)-1,3-dioxolane: Contains a hydroxymethyl group, showing different chemical behavior in reactions.

    1,3-Dioxolane: The parent compound without any substituents, used as a solvent and in polymer chemistry.

Uniqueness: 2-Chloromethyl-1,3-dioxolane is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the creation of diverse functionalized compounds.

Properties

IUPAC Name

2-(chloromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZOMJGRWIOEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038809
Record name 2-(Chloromethyl)-1,3-dioxolane
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2568-30-1
Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 2-(chloromethyl)-1,3-dioxolane
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Record name 2-(CHLOROMETHYL)-1,3-DIOXOLANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-chloromethyl-1,3-dioxolane in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis. One prominent application is its use in synthesizing substituted 1,3-dioxolanes with potential pesticidal activity. [] This involves reacting this compound with sodium salts of various azoles, such as imidazole or 1,2,4-triazole. [] Additionally, it plays a crucial role in preparing novel sulfonylurea herbicides. [] These herbicides are synthesized by incorporating this compound into the molecular structure of substituted thiophenes. []

Q2: Can this compound be found in industrial wastewater, and if so, can it be removed through biological treatment?

A: Yes, this compound has been detected in petrochemical secondary effluent. [] Research shows that an up-flow biological aerated filter (BAF) utilizing volcanic rock grains as media can effectively remove this compound from wastewater. [] The study demonstrated a removal efficiency ranging from 30.12% to 63.01% for this compound. [] This suggests that biological treatment methods can be a viable option for mitigating the presence of this compound in industrial wastewater.

Q3: What analytical techniques are employed to identify and quantify this compound in environmental samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying and quantifying this compound in complex mixtures like industrial wastewater. [] This technique separates the compound from other components in the sample and provides structural information for unambiguous identification.

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